Cas no 6991-10-2 (Swertisin)

Swertisin structure
Swertisin structure
Produktname:Swertisin
CAS-Nr.:6991-10-2
MF:C22H22O10
MW:446.4041
CID:889576
PubChem ID:124034

Swertisin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • swertisin
    • APIGENIN 6-GLUCOSYL-7-O-METHYL ETHER
    • 4',5-Dihydroxy-7-methoxy-6-β-D-glucopyranosylflavone
    • 6-(β-D-Glucopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
    • SWERTISIN(P)
    • 6-C-glucopyranosyl-7-O-methylapigenin
    • 7-O-methylapigenin mono-6-C-glucoside
    • apigenin-7-methylether-6-C-glucoside
    • 4′,5-Dihydroxy 7-methoxyflavone 6-C-glucoside
    • 7-O-Methylapigenin 6-C-glucoside
    • Flavocommelitin
    • Genkwanin 6-C-glucoside
    • 5,4'-dihydroxy-7-methoxy-6-C-beta-D-glucopyranosyl flavonoside
    • 7-O-Methylapigenin 6-C-beta-D-glucopyranoside
    • 4h-1-benzopyran-4-one, 6-
    • A-d-glucopyranosyl-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-
    • 7-O-methyl-6-C-beta-D-glucopyranosylapigenin
    • C17835
    • 6-beta-D-Glucopyranosyl-5-hydroxy-2-(4-hydroxyp
    • 6-beta-D-Glucopyranosyl-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
    • 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone
    • 4',5-Dihydroxy 7-methoxyflavone 6-C-glucoside
    • 4H-Benzopyran-4-one, 6-beta-D-glucopyranosyl-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-
    • CS-0019497
    • CHEBI:131838
    • DTXSID70990181
    • 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
    • 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4H-chromen-4-one
    • (1S)-1,5-anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]-D-glucitol
    • CHEMBL486415
    • AKOS032945994
    • HY-N2189
    • NSC 641547
    • MS-28049
    • SCHEMBL2778665
    • 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol
    • 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one
    • 6991-10-2
    • 6-b-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone
    • 4H-1-Benzopyran-4-one, 6-beta-d-glucopyranosyl-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-
    • 7-O-Methylapigenin 6-C-I2-D-glucopyranoside
    • 7-O-Methyl-6-C-I2-D-glucopyranosylapigenin
    • 6-b-D-Glucopyranosyl-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
    • 5,4'-Dihydroxy-7-methoxy-6-C-I2-D-glucopyranosyl flavonoside
    • 7-O-Methylapigenin 6-C-b-D-glucopyranoside
    • (1S)-1,5-anhydro-1-(5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl)-D-glucitol
    • Flavecommeletin
    • 4H-1-Benzopyran-4-one, 6-.beta.-d-glucopyranosyl-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-
    • 7-O-Methyl-6-C-b-D-glucopyranosylapigenin
    • GLXC-03511
    • 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)chromen-4-one
    • 5,4'-Dihydroxy-7-methoxy-6-C-b-D-glucopyranosyl flavonoside
    • Swertisin
    • Inchi: 1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1
    • InChI-Schlüssel: ABRULANJVVJLFI-DGHBBABESA-N
    • Lächelt: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])C1=C(C([H])=C2C(C(C([H])=C(C3C([H])=C([H])C(=C([H])C=3[H])O[H])O2)=O)=C1O[H])OC([H])([H])[H])O[H])O[H])O[H]

Berechnete Eigenschaften

  • Genaue Masse: 446.121297g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.5
  • Anzahl der Spender von Wasserstoffbindungen: 6
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Anzahl drehbarer Bindungen: 4
  • Monoisotopenmasse: 446.121297g/mol
  • Monoisotopenmasse: 446.121297g/mol
  • Topologische Polaroberfläche: 166Ų
  • Schwere Atomanzahl: 32
  • Komplexität: 705
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 446.4

Experimentelle Eigenschaften

  • Farbe/Form: Gelbes Pulver
  • Dichte: 1.583±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 245-246 ºC
  • Löslichkeit: Sehr leicht löslich (0,15 g/l) (25°C),
  • PSA: 179.28000
  • LogP: 0.05850

Swertisin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2247-10 mg
Swertisin
6991-10-2 99.74%
10mg
¥9261.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP3376-5mg
Swertisin
6991-10-2 98%
5mg
$96 2023-09-20
MedChemExpress
HY-N2189-5mg
Swertisin
6991-10-2 99.75%
5mg
¥3200 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2247-1 mg
Swertisin
6991-10-2 99.74%
1mg
¥1987.00 2022-04-26
TargetMol Chemicals
TN2247-10 mg
Swertisin
6991-10-2 99.79%
10mg
¥ 8,098 2023-07-10
TargetMol Chemicals
TN2247-25 mg
Swertisin
6991-10-2 99.79%
25mg
¥ 13,872 2023-07-10
ChemScence
CS-0019497-5mg
Swertisin
6991-10-2 99.75%
5mg
$686.0 2022-04-26
S e l l e c k ZHONG GUO
E0910-1mg
Swertisin
6991-10-2
1mg
¥2039.31 2022-04-26
PhytoLab
83912-1000mg
Swertisin
6991-10-2 ≥ 98.0 %
1000mg
€19500 2023-10-25
ChromaDex Standards
ASB-00019441-005-5mg
SWERTISIN
6991-10-2 99.5 / 95.4%
5mg
$292.00 2023-10-25

Swertisin Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:6991-10-2)Swertisin
TB06720
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:6991-10-2)Swertisin
A1204768
Reinheit:99%
Menge:1g
Preis ($):2103.0